2,2-Dimethylpent-4-en-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

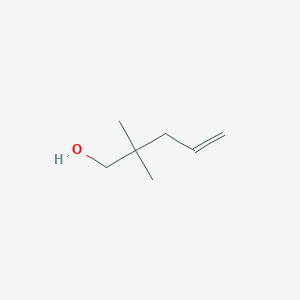

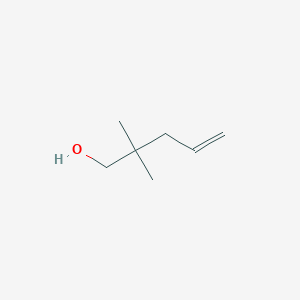

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-7(2,3)6-8/h4,8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZHDXOKFDBPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444238 | |

| Record name | 2,2-dimethylpent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-42-6 | |

| Record name | 2,2-dimethylpent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpent-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethylpent-4-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-dimethylpent-4-en-1-ol, a valuable chiral building block in organic synthesis. This document delves into the principal synthetic methodologies, including the strategic reduction of 2,2-dimethyl-4-pentenal and the Grignard reaction, offering insights into the causality behind experimental choices. Furthermore, a detailed exposition of the analytical techniques employed for the structural elucidation and purity assessment of the target molecule is presented, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and drug discovery.

Introduction

This compound is a primary alcohol characterized by a quaternary carbon center at the 2-position and a terminal double bond. This unique structural motif makes it a significant precursor in the synthesis of various organic compounds, including those with potential pharmaceutical applications. The gem-dimethyl group imparts steric hindrance, which can influence the stereochemical outcome of reactions at adjacent centers, while the terminal alkene and primary alcohol functionalities offer versatile handles for further chemical transformations. Understanding the efficient synthesis and thorough characterization of this molecule is paramount for its effective utilization in multi-step synthetic campaigns.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical laboratory-scale syntheses involve the construction of the carbon skeleton followed by the introduction or modification of the alcohol functionality. Two primary and reliable routes are detailed below.

Synthesis via Reduction of 2,2-Dimethyl-4-pentenal

A prevalent and efficient method for the preparation of this compound is the reduction of its corresponding aldehyde, 2,2-dimethyl-4-pentenal. This transformation can be selectively achieved using mild reducing agents, such as sodium borohydride (NaBH₄), which demonstrates excellent chemoselectivity for aldehydes and ketones in the presence of less reactive functional groups like alkenes.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this specific transformation. While both can effectively reduce aldehydes, NaBH₄ is significantly safer to handle, less reactive towards protic solvents, and does not reduce the terminal alkene. The use of LiAlH₄ would necessitate strictly anhydrous conditions and a more complex work-up procedure.[1][2]

-

Solvent System: Protic solvents like ethanol or methanol are commonly employed for NaBH₄ reductions. These solvents not only dissolve the aldehyde substrate and the reducing agent but also serve as a proton source to quench the intermediate alkoxide and protonate the final alcohol product.[1]

-

Temperature Control: The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to moderate the initial exothermic reaction and ensure controlled reduction. The reaction is then allowed to warm to room temperature to proceed to completion.

Experimental Protocol: Reduction of 2,2-Dimethyl-4-pentenal with Sodium Borohydride

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-4-pentenal (1.0 eq) in methanol or ethanol (0.2-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄ and any borate esters.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.[3][4]

Workflow for the Reduction of 2,2-Dimethyl-4-pentenal

Caption: A schematic overview of the synthesis of this compound via aldehyde reduction.

Synthesis via Grignard Reaction

An alternative approach involves the formation of a Grignard reagent from a suitable halide precursor, followed by reaction with an appropriate electrophile. For the synthesis of a primary alcohol such as this compound, the reaction of a Grignard reagent with formaldehyde is a classic and effective method.

Causality of Experimental Choices:

-

Grignard Reagent Formation: The Grignard reagent, (2,2-dimethylpent-4-en-1-yl)magnesium halide, can be prepared from the corresponding halide (e.g., 1-bromo-2,2-dimethylpent-4-ene) and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by protic sources.

-

Electrophile: Formaldehyde, in the form of paraformaldehyde (a solid polymer) or as a gas, serves as the one-carbon electrophile that, upon reaction with the Grignard reagent and subsequent acidic workup, yields the desired primary alcohol.

-

Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromo-2,2-dimethylpent-4-ene (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating if necessary. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or gentle reflux until the magnesium is consumed.

-

-

Reaction with Formaldehyde:

-

In a separate flask, heat paraformaldehyde to generate formaldehyde gas, which is then bubbled through the cooled (0 °C) Grignard solution. Alternatively, the Grignard reagent can be added to a suspension of dry paraformaldehyde in anhydrous THF.

-

Allow the reaction to stir at 0 °C and then warm to room temperature.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by fractional distillation under reduced pressure or column chromatography.

-

Logical Flow of Grignard Synthesis

Caption: Stepwise process for the synthesis of this compound using a Grignard reaction.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | --INVALID-LINK--[5] |

| Molecular Weight | 114.19 g/mol | --INVALID-LINK--[5] |

| Appearance | Colorless liquid | |

| Boiling Point | ~140-142 °C (at 760 mmHg) | |

| Density | ~0.84 g/mL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

¹H NMR Spectroscopy (Expected Chemical Shifts and Multiplicities):

-

δ ~ 5.8 ppm (ddt): This multiplet corresponds to the internal vinyl proton (-CH=CH₂). The splitting pattern arises from coupling to the terminal vinyl protons (cis and trans) and the allylic protons.

-

δ ~ 5.0 ppm (m): This complex multiplet represents the two terminal vinyl protons (=CH₂).

-

δ ~ 3.3 ppm (s): A singlet corresponding to the two protons of the primary alcohol methylene group (-CH₂OH). The absence of coupling indicates no adjacent protons.

-

δ ~ 2.0 ppm (d): A doublet for the two allylic protons (-CH₂-CH=). The splitting is due to coupling with the internal vinyl proton.

-

δ ~ 1.2 ppm (s): A singlet integrating to one proton, representing the hydroxyl proton (-OH). This peak can be broad and its chemical shift is concentration and solvent dependent. It will disappear upon D₂O exchange.

-

δ ~ 0.9 ppm (s): A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups (-C(CH₃)₂).

¹³C NMR Spectroscopy (Expected Chemical Shifts):

-

δ ~ 135 ppm: Vinyl carbon (-C H=CH₂).

-

δ ~ 117 ppm: Terminal vinyl carbon (=C H₂).

-

δ ~ 71 ppm: Methylene carbon bearing the hydroxyl group (-C H₂OH).

-

δ ~ 45 ppm: Allylic methylene carbon (-C H₂-CH=).

-

δ ~ 36 ppm: Quaternary carbon (-C (CH₃)₂).

-

δ ~ 24 ppm: Methyl carbons (-C(C H₃)₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[6][7][8]

Expected IR Absorption Bands:

-

~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.

-

~3080 cm⁻¹ (medium): =C-H stretching vibration of the alkene.

-

~2960-2870 cm⁻¹ (strong): C-H stretching vibrations of the sp³ hybridized carbons (methyl and methylene groups).

-

~1640 cm⁻¹ (medium): C=C stretching vibration of the alkene.

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

~990 and 910 cm⁻¹ (strong): Out-of-plane bending vibrations (=C-H) of the terminal alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 114 corresponding to the molecular weight of the compound may be observed, although it might be weak due to facile fragmentation.[5]

-

[M-15]⁺: A peak at m/z = 99 due to the loss of a methyl radical (•CH₃).

-

[M-31]⁺: A peak at m/z = 83 corresponding to the loss of a •CH₂OH radical.

-

[M-43]⁺: A peak at m/z = 71 resulting from the loss of a propyl radical (•C₃H₇).

-

Base Peak: The most intense peak in the spectrum is often observed at m/z = 57, corresponding to the stable tert-butyl cation ([(CH₃)₃C]⁺) formed via cleavage alpha to the quaternary center.[9][10][11][12]

Conclusion

This technical guide has detailed robust and reliable methods for the synthesis of this compound, a key synthetic intermediate. The choice between the reduction of the corresponding aldehyde and a Grignard-based approach will depend on the availability of starting materials and the specific requirements of the research. The comprehensive characterization data provided, including detailed NMR, IR, and MS analyses, establishes a benchmark for the verification of the structure and purity of the synthesized compound. Adherence to the outlined protocols and a thorough understanding of the underlying chemical principles will enable researchers to confidently prepare and utilize this versatile building block in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]

- 5. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 2,2-Dimethylpent-4-en-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpent-4-en-1-ol is a fascinating and versatile molecule that holds significant potential as a building block in organic synthesis. Its unique structure, featuring a neopentyl-like primary alcohol and a terminal double bond, offers a combination of steric hindrance and reactive functionality. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications in fields ranging from fragrance chemistry to the synthesis of complex natural products and drug discovery.

As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Physicochemical Properties

This compound is a flammable liquid with a distinct chemical structure that dictates its physical behavior.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [2][3][4] |

| Molecular Weight | 114.19 g/mol | [1][2][4] |

| CAS Number | 3420-42-6 | [2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg | [3][4] |

| Density | 0.8 ± 0.1 g/cm³ | [4] |

| Flash Point | 56.5 ± 8.6 °C | [4] |

| InChIKey | XFZHDXOKFDBPRE-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)(CC=C)CO | [1][2] |

Chemical Structure and Reactivity

The chemical behavior of this compound is primarily governed by the interplay between its primary alcohol and terminal alkene functionalities. The presence of the gem-dimethyl group adjacent to the alcohol introduces significant steric hindrance, which can influence its reactivity in comparison to less substituted allylic alcohols.

Caption: Chemical structure of this compound.

Reactivity of the Allylic Alcohol Moiety

Allylic alcohols exhibit unique reactivity due to the proximity of the hydroxyl group to the carbon-carbon double bond.[3] This arrangement facilitates a variety of transformations:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,2-dimethylpent-4-enal, or further to 2,2-dimethylpent-4-enoic acid using appropriate oxidizing agents.

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters, which may have applications in the fragrance industry.

-

Substitution Reactions: The hydroxyl group can be substituted, for example, by halides, to introduce new functionalities.

Proposed Synthesis

A plausible and efficient laboratory-scale synthesis of this compound can be achieved via a Grignard reaction. This well-established method involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, the reaction of allylmagnesium bromide with 2,2-dimethylpropanal (pivalaldehyde) would yield the desired product after an acidic workup.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

2,2-Dimethylpropanal (pivalaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should be initiated (indicated by cloudiness and gentle refluxing). If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 2,2-dimethylpropanal in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Carefully pour the reaction mixture into a beaker containing a saturated aqueous ammonium chloride solution with stirring.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra in public databases, the following NMR and IR data are predicted based on established principles of spectroscopy and computational models. This data serves as a guide for the characterization of synthesized this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.85 - 5.75 | m | 1H | -CH=CH₂ |

| 5.10 - 5.00 | m | 2H | -CH=CH₂ |

| 3.35 | s | 2H | -CH₂OH |

| 2.05 | d | 2H | -C(CH₃)₂-CH₂- |

| 1.50 | s | 1H | -OH |

| 0.90 | s | 6H | -C(CH₃)₂- |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 135.0 | -CH=CH₂ |

| 118.0 | -CH=CH₂ |

| 70.0 | -CH₂OH |

| 45.0 | -C(CH₃)₂-CH₂- |

| 38.0 | -C(CH₃)₂- |

| 24.0 | -C(CH₃)₂- |

Predicted FT-IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3080 | Medium | =C-H stretch (alkene) |

| 2960 - 2870 | Strong | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 910 | Strong | =C-H bend (alkene) |

Potential Applications

The unique structural features of this compound make it a valuable intermediate in several areas of chemical synthesis.

Fragrance and Flavor Industry

The ester derivatives of this compound are potential candidates for use as fragrance and flavor compounds. The gem-dimethyl group can impart unique olfactory properties and increase the substantivity of the molecule.

Polymer Chemistry

As a functionalized monomer, this compound and its derivatives can be incorporated into polymers to modify their properties. The hydroxyl group provides a site for cross-linking or further functionalization, while the bulky neopentyl-like structure can influence the polymer's thermal and mechanical properties.

Drug Discovery and Natural Product Synthesis

In the realm of drug discovery and natural product synthesis, this compound serves as a versatile building block. The combination of a sterically hindered alcohol and a reactive alkene allows for the controlled introduction of complex structural motifs. Its derivatives, such as 2,2-dimethylpent-4-enoic acid, are also of interest in biochemical and drug synthesis research.[5] The structural features of this molecule can be found in various natural products, making it a valuable synthon for their total synthesis.

Safety and Handling

This compound is classified as a flammable liquid and an irritant.[1][2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule with significant synthetic potential. Its distinct physical and chemical properties, stemming from its unique structure, make it a valuable tool for chemists in various fields. This guide has provided a comprehensive overview of its characteristics, a plausible and detailed synthetic protocol, predicted spectroscopic data for its identification, and an exploration of its potential applications. As research continues to uncover novel synthetic methodologies and applications, the importance of versatile building blocks like this compound is set to grow, particularly in the pursuit of new materials and therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 5. 2,2-Dimethylpent-4-enoic acid | TargetMol [targetmol.com]

An In-Depth Technical Guide to 2,2-Dimethylpent-4-en-1-ol (CAS 3420-42-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpent-4-en-1-ol is a valuable chiral building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. Its unique structural features, including a sterically hindered gem-dimethyl group adjacent to a primary alcohol and a terminal olefin, provide a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its potential applications in the pharmaceutical industry. The strategic incorporation of the gem-dimethyl moiety can significantly influence a molecule's conformational rigidity and metabolic stability, making this compound a subject of considerable interest.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 3420-42-6 | [4][5] |

| Molecular Formula | C₇H₁₄O | [4][5] |

| Molecular Weight | 114.19 g/mol | [4][5] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg | [6] |

| Density | 0.8 ± 0.1 g/cm³ | [6] |

| SMILES | CC(C)(CC=C)CO | [4] |

| InChIKey | XFZHDXOKFDBPRE-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a variety of synthetic routes. Two plausible and efficient methods are detailed below: a Grignard reaction followed by reduction, and a direct Grignard addition to an aldehyde.

Method 1: Two-Step Synthesis from Pivaldehyde

This approach involves the initial formation of the carbon skeleton via a Grignard reaction with a protected formaldehyde equivalent, followed by deprotection and reduction. A more direct two-step approach involves the synthesis of the precursor aldehyde, 2,2-dimethyl-4-pentenal, followed by its reduction.

Step 1: Synthesis of 2,2-Dimethyl-4-pentenal via Grignard Reaction

The first step involves the reaction of allylmagnesium bromide with pivaldehyde (2,2-dimethylpropanal). The Grignard reagent, prepared from allyl bromide and magnesium turnings in diethyl ether, acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaldehyde.[7][8][9]

Step 2: Reduction of 2,2-Dimethyl-4-pentenal

The resulting aldehyde is then selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[10] This method is highly effective for the reduction of aldehydes and ketones without affecting the terminal double bond.

Detailed Protocol: Synthesis via Reduction of 2,2-Dimethyl-4-pentenal

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethyl-4-pentenal (1.0 eq) in methanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid until the solution is neutral.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding.[11][12][13][14] Another key feature is a strong C-O stretching vibration, which for a primary alcohol, typically appears in the 1050-1075 cm⁻¹ range.[15] The presence of the terminal alkene is indicated by a C=C stretch around 1640 cm⁻¹ and =C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the different proton environments. The protons of the gem-dimethyl groups would appear as a singlet. The CH₂ group adjacent to the hydroxyl group would be a singlet as well, deshielded by the oxygen atom. The protons of the allyl group would show characteristic multiplets, including a complex multiplet for the internal vinyl proton and distinct signals for the terminal vinyl protons. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The carbon bearing the hydroxyl group would resonate in the typical range for a primary alcohol. The quaternary carbon of the gem-dimethyl group and the carbons of the methyl groups would also have characteristic chemical shifts. The two sp² hybridized carbons of the alkene would appear in the downfield region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 114. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. For this compound, a prominent fragment would likely arise from the loss of a propyl radical, leading to a stable oxonium ion. The fragmentation pattern of alkanes often involves the loss of alkyl radicals to form stable carbocations.[16][17] PubChem lists GC-MS data for this compound, which can be a valuable reference.[4]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound, possessing both a primary alcohol and a terminal alkene, makes it a versatile intermediate for a range of chemical transformations.

Reactions of the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,2-dimethyl-4-pentenal, using mild oxidizing agents like Pyridinium Chlorochromate (PCC). Stronger oxidizing agents would lead to the carboxylic acid. The steric hindrance from the adjacent gem-dimethyl group may influence the reaction rate.

-

Etherification: The Williamson ether synthesis provides a route to ethers by deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[18][19][20][21][22]

-

Esterification: Fischer-Speier esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, can be used to form the corresponding ester.[6][23][24][25] The equilibrium can be driven towards the product by removing water or using an excess of one of the reactants.

Reactions of the Alkene

The terminal double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, hydrohalogenation, and epoxidation, providing further avenues for functionalization.

Applications in Drug Development

While direct applications of this compound in marketed drugs are not readily apparent, its structural motifs are of significant interest in medicinal chemistry.

-

The Role of the Gem-Dimethyl Group: The gem-dimethyl group is a common feature in many natural products and pharmaceuticals.[3] Its presence can confer several advantageous properties, including:

-

Increased Metabolic Stability: The quaternary carbon center can block sites of metabolism, leading to a longer half-life of the drug.

-

Conformational Rigidity: The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict bond angles and conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.

-

Improved Lipophilicity: The methyl groups can enhance the lipophilicity of a molecule, which can be crucial for its absorption and distribution.

-

Bioisosterism: The gem-dimethyl group can be used as a bioisostere for other chemical groups to fine-tune the physicochemical properties of a drug candidate.[1][2][3][26][27] For instance, an oxetane ring has been proposed as a replacement to reduce lipophilicity while maintaining a similar steric profile.[1][2]

-

-

Homoallylic Alcohols as Chiral Synthons: Homoallylic alcohols are valuable intermediates in the synthesis of natural products and other complex molecules.[28][29][30][31] The alkene and alcohol functionalities can be manipulated stereoselectively to introduce multiple chiral centers, making them important chiral building blocks.

A notable example of a structurally related compound with therapeutic application is the use of gem-dimethyl-hydroxymethylpyridine derivatives as potent non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase.[32] This highlights the potential of incorporating the 2,2-dimethyl-1-ol motif into drug candidates.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetically versatile building block with significant potential in organic synthesis, particularly for applications in drug discovery and development. Its unique combination of a sterically hindered primary alcohol and a terminal alkene provides multiple avenues for functionalization. The presence of the gem-dimethyl group offers strategic advantages in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to facilitate its use in the design and synthesis of novel chemical entities with therapeutic potential.

References

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Khan Academy [khanacademy.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. Williamson_ether_synthesis [chemeurope.com]

- 21. Khan Academy [khanacademy.org]

- 22. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 23. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 24. Fischer Esterification [organic-chemistry.org]

- 25. youtube.com [youtube.com]

- 26. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ctppc.org [ctppc.org]

- 28. researchgate.net [researchgate.net]

- 29. Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 30. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 31. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 2,2-Dimethylpent-4-yn-1-ol | C7H12O | CID 11297948 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for 2,2-Dimethylpent-4-en-1-ol

An In-depth Technical Guide: 2,2-Dimethylpent-4-en-1-ol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a bifunctional organic building block with significant potential in synthetic chemistry. The document details the molecule's precise IUPAC nomenclature, physicochemical properties, and a robust, field-proven protocol for its synthesis via the reduction of its corresponding aldehyde. Furthermore, it outlines standard methodologies for purification and structural characterization, including expected spectroscopic signatures. The guide concludes with an expert analysis of its applications as a versatile intermediate in drug discovery and fine chemical synthesis, highlighting its capacity for diverse chemical transformations.

Introduction

Unsaturated alcohols are a cornerstone of modern organic synthesis, valued for their dual functionality which allows for sequential or orthogonal chemical modifications.[1][2] These molecules serve as critical intermediates in the production of fine chemicals, pharmaceuticals, and fragrances.[2] this compound (CAS: 3420-42-6) is a noteworthy member of this class. Its structure incorporates a primary alcohol for nucleophilic reactions or conversion to other functional groups, and a terminal alkene for transformations such as oxidation, reduction, or addition reactions. The presence of a gem-dimethyl group at the C2 position provides steric hindrance that can influence reaction selectivity and impart unique conformational properties to derivative molecules, a feature of interest in medicinal chemistry and materials science.[3] This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this versatile compound.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature

The name This compound is derived according to the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC).[4] The determination follows these steps:

-

Identify the Principal Functional Group: The hydroxyl (-OH) group has higher priority than the alkene, so the suffix is "-ol".[5][6]

-

Determine the Parent Chain: The longest carbon chain containing the principal functional group is a five-carbon chain (pentane).

-

Number the Chain: Numbering begins at the end closest to the hydroxyl group, making the carbon bearing the -OH group C1.[7][8]

-

Identify and Locate Substituents:

-

Two methyl groups are on C2 (2,2-dimethyl).

-

A double bond is between C4 and C5 (4-en).[8]

-

The hydroxyl group is on C1 (1-ol).

-

-

Assemble the Name: Combining these elements gives the full IUPAC name: this compound.

Chemical Identifiers

The following table summarizes key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 3420-42-6 | [4][9][10] |

| Molecular Formula | C₇H₁₄O | [4][9][10] |

| Molecular Weight | 114.19 g/mol | [4] |

| SMILES | CC(C)(CC=C)CO | [4][11] |

| InChIKey | XFZHDXOKFDBPRE-UHFFFAOYSA-N | [4][11] |

| EC Number | 837-123-1 | [4] |

Physical and Safety Data

Key physical properties and hazard information are crucial for safe handling and experimental design.

| Property | Value | Source(s) |

| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg | [9] |

| Density | 0.8 ± 0.1 g/cm³ | [9] |

| GHS Hazards | H226: Flammable liquid and vapor | [4] |

| H315: Causes skin irritation | [4] | |

| H319: Causes serious eye irritation | [4] | |

| H335: May cause respiratory irritation | [4] |

Synthesis and Purification

Synthetic Strategy: An Expertise-Driven Approach

A highly reliable and efficient method for preparing a primary alcohol is the reduction of its corresponding aldehyde. The precursor, 2,2-dimethylpent-4-enal (CAS: 5497-67-6), is commercially available and serves as an ideal starting material.[12] For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.

Causality Behind Experimental Choice: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ offers significant advantages in this context. It is a milder, more selective reagent that reduces aldehydes and ketones without affecting other functional groups like alkenes. Its stability in protic solvents like ethanol or methanol simplifies the experimental setup and workup procedure, making it a safer and more practical option for this specific synthesis. This self-validating system ensures a high yield of the desired alcohol with minimal side products.

Experimental Protocol: Synthesis

This protocol details the reduction of 2,2-dimethylpent-4-enal to this compound.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylpent-4-enal (1.0 eq). Dissolve the aldehyde in methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 20-30 minutes. Note: Hydrogen gas is evolved; ensure adequate ventilation.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Workflow Diagram: Synthesis and Workup

Caption: Synthetic workflow from aldehyde to purified alcohol.

Purification Protocol: Flash Column Chromatography

The crude product is best purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure liquid.

Structural Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The expected data provides a self-validating reference for experimental results.

Expected Spectroscopic Data

The following table outlines the characteristic signals anticipated for this compound.

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~5.8 ppm (m, 1H): Vinyl proton (-CH=CH₂)~5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂)~3.3 ppm (s, 2H): Methylene protons adjacent to OH (-CH₂OH)~2.1 ppm (d, 2H): Allylic methylene protons (-CH₂-CH=)~1.5 ppm (br s, 1H): Hydroxyl proton (-OH)~0.9 ppm (s, 6H): Gem-dimethyl protons (2 x -CH₃) |

| ¹³C NMR | ~135 ppm: Internal vinyl carbon (-CH=)~117 ppm: Terminal vinyl carbon (=CH₂)~70 ppm: Methylene carbon adjacent to OH (-CH₂OH)~45 ppm: Allylic methylene carbon (-CH₂-)~36 ppm: Quaternary carbon (-C(CH₃)₂)~24 ppm: Methyl carbons (-CH₃) |

| FT-IR (neat) | ~3350 cm⁻¹ (broad): O-H stretch~3075 cm⁻¹ (medium): =C-H stretch (vinyl)~2960 cm⁻¹ (strong): C-H stretch (aliphatic)~1640 cm⁻¹ (medium): C=C stretch~1040 cm⁻¹ (strong): C-O stretch (primary alcohol) |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₁₄O. The predicted monoisotopic mass is 114.104465 Da.[4] Fragmentation patterns would likely show loss of water (M-18) and cleavage adjacent to the oxygen atom.

Applications in Research and Development

Role as a Versatile Synthetic Intermediate

This compound is a valuable bifunctional building block. The primary alcohol can be readily converted into a wide range of other functional groups (e.g., aldehydes, carboxylic acids, ethers, esters, halides), while the terminal alkene provides a handle for another set of unique transformations. This orthogonality is highly desirable in the synthesis of complex target molecules. Alcohols are widely recognized as sustainable and structurally diverse reagents for developing chemical libraries.[13]

Relevance to Drug Discovery

In drug development, the introduction of sterically hindered moieties can significantly impact a molecule's pharmacokinetic profile by, for example, blocking metabolic pathways. The neopentyl-like core of this molecule can serve this purpose.[3] Furthermore, the ability to use simple alcohols as alkylating agents in late-stage functionalization is a powerful strategy in medicinal chemistry to rapidly generate analogues of lead compounds.[14] The dual functionality of this compound allows it to be incorporated into larger scaffolds, providing vectors for further diversification.

Diagram of Potential Chemical Transformations

Caption: Potential downstream reactions of this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its straightforward preparation, combined with the orthogonal reactivity of its alcohol and alkene functionalities, makes it a powerful tool for constructing complex molecules. For researchers in drug discovery and materials science, the unique steric and electronic properties conferred by its structure offer compelling opportunities for innovation. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic application.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aem.az [aem.az]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tsfx.edu.au [tsfx.edu.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. testbook.com [testbook.com]

- 8. Alcohols [colapret.cm.utexas.edu]

- 9. 2,2-Dimethyl-4-penten-1-ol | CAS#:3420-42-6 | Chemsrc [chemsrc.com]

- 10. americanelements.com [americanelements.com]

- 11. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 12. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.princeton.edu [chemistry.princeton.edu]

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethylpent-4-en-1-ol

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 2,2-Dimethylpent-4-en-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this versatile unsaturated alcohol.

Introduction: A Unique Building Block

This compound, with the chemical formula C₇H₁₄O, is a fascinating organic molecule that presents a unique combination of structural features: a primary alcohol, a sterically hindered quaternary carbon center, and a terminal double bond.[1] This arrangement of functional groups makes it a valuable building block in organic synthesis, offering potential for the creation of complex molecular architectures. Its molecular weight is 114.19 g/mol .[1] The presence of both a nucleophilic hydroxyl group and a reactive alkene moiety allows for a wide range of chemical transformations, making it an attractive target for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3420-42-6 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CC=C)CO | [1] |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques, each providing unique insights into the connectivity and chemical environment of the atoms within the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Vinyl Protons (δ 5.0-6.0 ppm): The three protons on the double bond will exhibit complex splitting patterns. The internal proton (-CH=) will appear as a multiplet due to coupling with the adjacent methylene protons and the terminal vinyl protons. The two terminal protons (=CH₂) will also be multiplets, showing both geminal and vicinal coupling.

-

Methylene Protons adjacent to Alkene (δ ~2.1 ppm): The two protons of the -CH₂- group adjacent to the double bond are expected to appear as a doublet, coupled to the internal vinyl proton.

-

Hydroxymethyl Protons (δ ~3.4 ppm): The two protons of the -CH₂OH group are diastereotopic due to the adjacent chiral center and are expected to appear as a singlet or two distinct signals.

-

Hydroxyl Proton (variable): The hydroxyl proton signal can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.

-

Methyl Protons (δ ~0.9 ppm): The six protons of the two methyl groups attached to the quaternary carbon are equivalent and will appear as a sharp singlet.

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

-

Alkene Carbons (δ 118 and 135 ppm): The two sp² hybridized carbons of the double bond are expected to appear in this region. The terminal =CH₂ carbon will be at a lower chemical shift than the internal -CH= carbon.

-

Hydroxymethyl Carbon (δ ~70 ppm): The carbon atom of the -CH₂OH group will be deshielded by the electronegative oxygen atom.

-

Methylene Carbon (δ ~45 ppm): The sp³ hybridized carbon of the -CH₂- group adjacent to the alkene.

-

Quaternary Carbon (δ ~36 ppm): The carbon atom bearing the two methyl groups.

-

Methyl Carbons (δ ~24 ppm): The two equivalent methyl carbons will give a single signal.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For this compound, the key characteristic absorptions are:

-

O-H Stretch (broad, ~3300 cm⁻¹): A strong, broad absorption characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretches (sp³ and sp², ~2850-3100 cm⁻¹): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the sp³ hybridized carbons, while weaker absorptions above 3000 cm⁻¹ are indicative of the C-H stretching of the sp² hybridized carbons of the alkene.

-

C=C Stretch (~1640 cm⁻¹): A medium to weak absorption corresponding to the carbon-carbon double bond stretch.

-

C-O Stretch (~1050 cm⁻¹): A strong absorption indicating the stretching vibration of the carbon-oxygen single bond of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation pathways would likely involve:

-

Loss of a methyl group (-CH₃): Resulting in a fragment at m/z = 99.

-

Loss of a propyl group (-C₃H₅): Cleavage of the bond between the quaternary carbon and the allylic methylene group, leading to a stable tertiary carbocation at m/z = 73.

-

Loss of the hydroxymethyl radical (-CH₂OH): Giving a fragment at m/z = 83.

-

Loss of water (-H₂O): From the molecular ion, resulting in a peak at m/z = 96.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reduction of the corresponding aldehyde, 2,2-dimethylpent-4-enal. This precursor is commercially available or can be synthesized via several methods.

Caption: Proposed synthesis of this compound via reduction.

Proposed Experimental Protocol: Reduction of 2,2-Dimethylpent-4-enal

This protocol describes a general procedure for the reduction of 2,2-dimethylpent-4-enal to this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

-

2,2-Dimethylpent-4-enal

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylpent-4-enal (1.0 eq) in methanol at 0 °C (ice bath).

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Rationale for Experimental Choices:

-

Sodium Borohydride: This reagent is chosen for its mildness and selectivity. It readily reduces aldehydes and ketones without affecting the carbon-carbon double bond.

-

Methanol as Solvent: Methanol is a common protic solvent for sodium borohydride reductions.

-

Aqueous Workup: The use of a mild acidic quench (ammonium chloride) is to neutralize any excess borohydride and to hydrolyze the borate ester intermediate.

Potential Applications and Reactions

The unique structural features of this compound make it a versatile intermediate in organic synthesis.

-

Elaboration of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to various esters and ethers.

-

Reactions of the Alkene: The terminal double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce further functionality.

-

Cyclization Reactions: The presence of both an alcohol and an alkene in the same molecule allows for intramolecular cyclization reactions to form cyclic ethers.

Caption: Potential transformations of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of functional groups. Its molecular structure has been thoroughly characterized by a suite of spectroscopic techniques. The proposed synthesis via the reduction of the corresponding aldehyde provides a reliable and scalable route to this compound. The reactivity of both the alcohol and the alkene moieties opens up a wide array of possibilities for its use in the synthesis of more complex molecules, making it a compound of significant interest to the scientific community.

References

Spectroscopic Characterization of 2,2-Dimethylpent-4-en-1-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Dimethylpent-4-en-1-ol, a valuable unsaturated alcohol intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and field-proven insights.

Introduction

This compound is a chiral alcohol that serves as a versatile building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure, featuring a quaternary carbon center, a primary alcohol, and a terminal double bond, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. This guide will dissect the key spectroscopic features of this molecule, providing both theoretical understanding and practical experimental guidance.

Molecular Structure and Key Spectroscopic Features

The structural characteristics of this compound are the primary determinants of its spectroscopic properties. The presence of the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the gem-dimethyl group gives rise to distinct signals in IR, NMR, and MS analyses.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the O-H bond of the alcohol and the C=C bond of the alkene.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~910 | Strong | =C-H bend (alkene, out-of-plane) |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of this compound is the broad absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding between the alcohol molecules. The presence of the terminal alkene is confirmed by the =C-H stretching vibration at approximately 3080 cm⁻¹, the C=C stretching vibration around 1640 cm⁻¹, and the strong out-of-plane =C-H bending vibration near 910 cm⁻¹. The strong absorptions in the 2960-2870 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds of the methyl and methylene groups. Finally, the strong absorption around 1050 cm⁻¹ is attributed to the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy

A robust protocol for acquiring the IR spectrum of a liquid sample like this compound involves the use of an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum, which may include baseline correction and peak picking to identify the key absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.85 | ddt | 1H | H4 |

| ~5.05 | m | 2H | H5 |

| ~3.35 | s | 2H | H1 |

| ~2.10 | d | 2H | H3 |

| ~1.70 | s | 1H | -OH |

| ~0.90 | s | 6H | 2 x CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show six distinct signals. The vinylic proton at the C4 position (H4) would appear as a doublet of doublets of triplets (ddt) around 5.85 ppm due to coupling with the two diastereotopic protons at C5 and the two protons at C3. The two terminal vinylic protons at C5 (H5) would appear as a multiplet around 5.05 ppm. The two protons of the primary alcohol at C1 (H1) are expected to be a singlet at approximately 3.35 ppm, as they are adjacent to a quaternary carbon and thus have no neighboring protons to couple with. The two allylic protons at C3 (H3) would appear as a doublet around 2.10 ppm due to coupling with the H4 proton. The single proton of the hydroxyl group is expected to be a broad singlet around 1.70 ppm, and its chemical shift can vary with concentration and temperature. Finally, the six protons of the two equivalent methyl groups at the C2 position would appear as a sharp singlet at approximately 0.90 ppm.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135.0 | C4 |

| ~118.0 | C5 |

| ~70.0 | C1 |

| ~45.0 | C3 |

| ~38.0 | C2 |

| ~24.0 | 2 x CH₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six signals, corresponding to the six unique carbon environments in the molecule. The two sp² hybridized carbons of the double bond are expected at approximately 135.0 ppm (C4) and 118.0 ppm (C5). The carbon bearing the hydroxyl group (C1) would appear around 70.0 ppm. The allylic carbon (C3) is predicted to be at about 45.0 ppm. The quaternary carbon (C2) would be observed around 38.0 ppm, and the two equivalent methyl carbons are expected to appear at approximately 24.0 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for both the ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

-

Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 150 ppm).

-

A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Process the spectra by phasing, baseline correction, and referencing to the internal standard. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Mass Spectrum (GC-MS)

The gas chromatography-mass spectrometry (GC-MS) data for this compound is available in the PubChem database (CID 10749158).

| m/z | Relative Intensity | Possible Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 83 | High | [M - OCH₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a weak molecular ion peak ([M]⁺) at m/z = 114, which is consistent with its molecular formula of C₇H₁₄O. The fragmentation pattern is dominated by the loss of small, stable neutral molecules and radicals. A significant peak at m/z = 99 corresponds to the loss of a methyl radical ([M - CH₃]⁺). The base peak is often observed at m/z = 55, which can be attributed to the stable allyl cation fragment ([C₄H₇]⁺) formed through cleavage and rearrangement. The peak at m/z = 41 corresponds to the allyl cation ([C₃H₅]⁺). The presence of these characteristic fragments provides strong evidence for the proposed structure.

Experimental Protocol for GC-MS

The following is a general protocol for the GC-MS analysis of a volatile organic compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.

-

GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms column) coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port of the GC.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The temperature of the column is typically programmed to increase over time to elute compounds with different boiling points.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound, often by comparison to a spectral library.

Caption: Workflow for GC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating IR, ¹H NMR, ¹³C NMR, and MS data, provides a robust and self-validating method for its structural confirmation and purity assessment. The characteristic signals arising from its alcohol, alkene, and gem-dimethyl functionalities create a unique spectral fingerprint. The protocols described herein represent standard, field-proven methodologies that ensure the generation of high-quality, reliable spectroscopic data. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2-Dimethylpent-4-en-1-ol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers, scientists, and professionals in drug development, the ability to expertly interpret NMR spectra is fundamental to confirming molecular structures, assessing purity, and understanding the outcomes of chemical reactions.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,2-dimethylpent-4-en-1-ol, a structurally interesting molecule featuring a variety of distinct proton environments. Through a detailed examination of chemical shifts, coupling constants, and integration, we will elucidate the complete proton NMR signature of this unsaturated alcohol.

Theoretical Framework: Understanding the ¹H NMR Spectrum

The interpretation of a ¹H NMR spectrum is based on several key principles:

-

Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) is known as its chemical shift. This value is determined by the local electronic environment of a proton.[1] Electronegative atoms and π-systems, such as double bonds, deshield nearby protons, causing their signals to appear at a lower field (higher ppm values).[1][2]

-

Integration: The area under each signal is proportional to the number of protons that give rise to that signal.[1][3] This allows for the determination of the relative ratio of protons in different environments.

-

Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, etc.) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The multiplicity is described by the "n+1 rule," where 'n' is the number of neighboring non-equivalent protons.[3]

-

Coupling Constant (J): The distance between the peaks in a split signal is the coupling constant, measured in Hertz (Hz). J-values are independent of the spectrometer's magnetic field strength and provide valuable information about the connectivity and stereochemistry of the coupled protons.[4]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A robust and well-defined experimental protocol is critical for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

-

Analyte: this compound.

-

Solvent: A deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[5][6] Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[7][8]

-

Procedure:

-

Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[8][9]

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1]

-

Procedure:

-

Insert the NMR tube into a spinner turbine and place it into the spectrometer's magnet.

-

Locking: The spectrometer will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[1][5]

-

Shimming: An automated shimming process is performed to optimize the homogeneity of the magnetic field, which is crucial for sharp, well-resolved peaks.[1]

-

Acquisition: A standard ¹H NMR pulse sequence is used. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1] For a sufficient signal-to-noise ratio, 8 to 16 scans are typically acquired.[1]

-

Data Processing: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.[1]

-